molecular formula C26H28O3 B12797882 3-(3-(3-Cycloheptylphenyl)propyl)-2-hydroxynaphthalene-1,4-dione CAS No. 17089-14-4

3-(3-(3-Cycloheptylphenyl)propyl)-2-hydroxynaphthalene-1,4-dione

Cat. No.: B12797882
CAS No.: 17089-14-4
M. Wt: 388.5 g/mol
InChI Key: AXNYBYBGUREGTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 113452 involves the alkylation of 2-hydroxy-1,4-naphthoquinone with 3-(4-cycloheptylphenyl)propyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for NSC 113452 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

NSC 113452 undergoes several types of chemical reactions, including:

    Oxidation: The quinone structure can be further oxidized to form various derivatives.

    Reduction: The compound can be reduced to hydroquinone derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of more oxidized quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted naphthoquinones.

Scientific Research Applications

NSC 113452 has been extensively studied for its antimicrobial properties, particularly against Toxoplasma gondii. In vitro studies have shown that it significantly inhibits the intracellular replication of T. gondii . Additionally, it has been evaluated in murine models of acute toxoplasmosis, where it demonstrated significant protective effects when administered intraperitoneally . The compound has also been studied in combination with other drugs like pyrimethamine and sulfadiazine, showing promising synergistic effects .

Mechanism of Action

Comparison with Similar Compounds

NSC 113452 is similar to other 2-hydroxy-1,4-naphthoquinones, such as NSC 113455 (3-(4-cyclohexylphenyl)propyl-2-hydroxy-1,4-naphthoquinone). Both compounds exhibit significant activity against Toxoplasma gondii . NSC 113452 is unique due to its specific alkyl substitution, which may contribute to its distinct pharmacological properties .

List of Similar Compounds

  • NSC 113455 (3-(4-cyclohexylphenyl)propyl-2-hydroxy-1,4-naphthoquinone)
  • Atovaquone (another hydroxynaphthoquinone with antiprotozoal activity)

Properties

CAS No.

17089-14-4

Molecular Formula

C26H28O3

Molecular Weight

388.5 g/mol

IUPAC Name

3-[3-(4-cycloheptylphenyl)propyl]-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C26H28O3/c27-24-21-11-5-6-12-22(21)25(28)26(29)23(24)13-7-8-18-14-16-20(17-15-18)19-9-3-1-2-4-10-19/h5-6,11-12,14-17,19,27H,1-4,7-10,13H2

InChI Key

AXNYBYBGUREGTC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2=CC=C(C=C2)CCCC3=C(C4=CC=CC=C4C(=O)C3=O)O

Origin of Product

United States

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